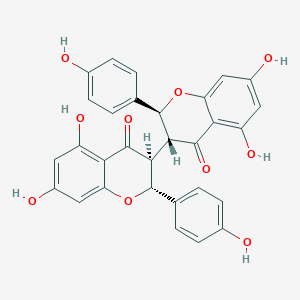

Neochamaejasmin B

Descripción general

Descripción

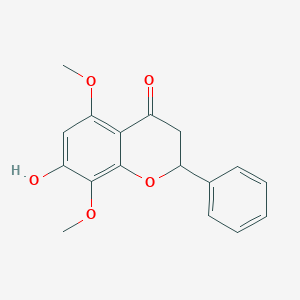

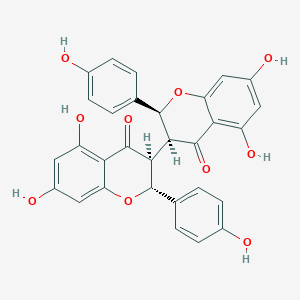

Neochamaejasmin B is a natural product found in Stellera chamaejasme and Daphne feddei . It is a biflavanone compound isolated from Stellera chamaejasme L. (Thymelaeaceae) .

Molecular Structure Analysis

This compound has a molecular formula of C30H22O10 . The molecular weight is 542.5 g/mol . The IUPAC name is (2S,3S)-3-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one .Physical and Chemical Properties Analysis

This compound has a molecular weight of 542.5 g/mol . It has a Hydrogen Bond Donor Count of 6 and a Hydrogen Bond Acceptor Count of 10 .Aplicaciones Científicas De Investigación

1. Inducción de apoptosis en células neuronales de insectos Neochamaejasmin B (NCB) se ha encontrado que induce la apoptosis en las células neuronales de Helicoverpa zea (células AW1). El compuesto inhibe el crecimiento celular y es citotóxico para las células AW1 de una manera dependiente de la dosis . La apoptosis inducida por NCB se encontró que era dependiente de la dosis, con una disminución en el potencial de membrana mitocondrial (MMP) observado. Los niveles de Bax, una proteína pro-apoptótica, aumentaron con los aumentos en la concentración del fármaco . Estos hallazgos sugieren que NCB podría potencialmente utilizarse para desarrollar un nuevo insecticida .

Inhibición de la P-glucoproteína

Se ha encontrado que NCB inhibe la P-glucoproteína (P-gp, ABCB1, MDR1), una proteína que bombea sustancias extrañas fuera de las células . Los estudios de transporte y acumulación de rodamina-123 (R-123) en células MDCK-hMDR1 indicaron que NCB inhibió el eflujo mediado por P-gp de una manera dependiente de la concentración . Esto sugiere que NCB podría potencialmente utilizarse en el tratamiento de cánceres multirresistentes, donde la sobreexpresión de P-gp lleva a una disminución de la acumulación intracelular de fármacos quimioterapéuticos .

Potenciales propiedades antivirales

Si bien no hay estudios específicos sobre las propiedades antivirales de NCB, cabe destacar que Stellera chamaejasme L., la planta de la que se extrae NCB, se afirma que tiene propiedades antivirales . La investigación adicional podría explorar esta posible aplicación de NCB.

Potenciales propiedades antitumorales

Similar a las propiedades antivirales, si bien no hay estudios específicos sobre las propiedades antitumorales de NCB, Stellera chamaejasme L. se afirma que tiene propiedades antitumorales . Esto sugiere una posible aplicación de NCB en el tratamiento del cáncer, que merece más investigación.

Potenciales propiedades antibacterianas

Una vez más, si bien no hay estudios específicos sobre las propiedades antibacterianas de NCB, Stellera chamaejasme L. se afirma que tiene propiedades antibacterianas . Esto sugiere una posible aplicación de NCB en el tratamiento de infecciones bacterianas, que merece más investigación.

6. Posible uso en la investigación de cribado de insecticidas y toxicología Dados los efectos de NCB en las células neuronales de insectos, podría potencialmente utilizarse en la investigación de cribado de insecticidas y toxicología <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox

Mecanismo De Acción

Target of Action

NCB primarily targets P-glycoprotein (P-gp, ABCB1, MDR1) and Caspase-10 . P-gp is a protein that pumps foreign substances out of cells and plays a crucial role in multidrug resistance in cancer treatment . Caspase-10 is an initiator caspase, meaning it responds to cell death signals by cleaving and activating other caspases, leading to apoptosis .

Mode of Action

NCB interacts with its targets in a few key ways. It inhibits the P-gp-mediated efflux in a concentration-dependent manner, which can enhance the cellular uptake of certain drugs . In terms of apoptosis, NCB increases the activity of caspase-3 and caspase-10, leading to programmed cell death .

Biochemical Pathways

The primary biochemical pathway affected by NCB is the apoptotic pathway . NCB induces apoptosis in a caspase-10-dependent manner . It also causes a decline in the mitochondrial membrane potential (MMP) and increases the levels of Bax, a pro-apoptotic protein . There is no statistical difference in bcl-2 levels at different ncb doses .

Pharmacokinetics

This suggests that NCB may have good bioavailability, as P-gp is known to limit the absorption of many drugs .

Result of Action

The primary result of NCB’s action is the induction of apoptosis, or programmed cell death . This is characterized by a series of events including changes in cell morphology, DNA fragmentation, and ultimately, cell death . This makes NCB a potential candidate for the development of new insecticides .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Neochamaejasmin B interacts with various biomolecules in biochemical reactions. It has been found to inhibit P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells . This inhibition occurs in a concentration-dependent manner . The compound has a higher affinity to P-gp than to Lig1, another compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits cell growth and is cytotoxic to AW1 cells, which are neuronal cells of Helicoverpa zea, in a dose-dependent manner . It also influences cell function by inducing apoptosis in these cells through a caspase-10-dependent mechanism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It induces apoptosis in cells by increasing the activity of caspase-3 and caspase-10 . It also causes a decline in the mitochondrial membrane potential (MMP) and increases the levels of Bax, a pro-apoptotic protein .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound shows changes in its effects. It inhibits the P-gp-mediated efflux in a concentration-dependent manner

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage effects have not been extensively studied, it has been found that this compound is cytotoxic to AW1 cells in a dose-dependent manner .

Transport and Distribution

This compound is known to inhibit P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells This suggests that it may interact with transporters or binding proteins within cells and tissues

Propiedades

IUPAC Name |

(2S,3S)-3-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)29-25(27(37)23-19(35)9-17(33)11-21(23)39-29)26-28(38)24-20(36)10-18(34)12-22(24)40-30(26)14-3-7-16(32)8-4-14/h1-12,25-26,29-36H/t25-,26-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQBLQALVMHBKH-JQYHKRKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316323 | |

| Record name | Neochamaejasmin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90411-12-4 | |

| Record name | Neochamaejasmin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90411-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neochamaejasmin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B113416.png)

![3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-propoxybenzenesulfonyl chloride](/img/structure/B113429.png)